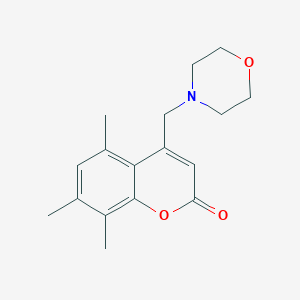

2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)-

Description

2H-1-Benzopyran-2-one (commonly known as coumarin) derivatives are pivotal in organic synthesis and pharmaceutical research due to their diverse biological activities and structural versatility . The target compound, 5,7,8-trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one, features a coumarin backbone substituted with three methyl groups at positions 5, 7, and 8, and a 4-morpholinylmethyl group at position 4. These substituents likely enhance lipophilicity (via methyl groups) and solubility (via the morpholine moiety), making it a candidate for drug development or synthetic intermediates.

Properties

IUPAC Name |

5,7,8-trimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-11-8-12(2)16-14(10-18-4-6-20-7-5-18)9-15(19)21-17(16)13(11)3/h8-9H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKAQYWOYZSWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183297 | |

| Record name | 5,7,8-Trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

844648-14-2 | |

| Record name | 5,7,8-Trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844648-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,8-Trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation via Bromomethyl Intermediate

Alternative routes involve bromomethylation at C4 followed by nucleophilic substitution with morpholine. For example, treating 4-methylcoumarin with N-bromosuccinimide (NBS) under radical initiation generates 4-bromomethylcoumarin, which reacts with morpholine in dichloromethane:

-

Bromination : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 4 h

-

Substitution : Morpholine (2.0 equiv), DCM, 12 h

-

Overall Yield : 60–68%

Regioselective Methylation at C5, C7, and C8

Introducing methyl groups at C5, C7, and C8 requires careful precursor design. 3,5,6-Trimethylsalicylic acid is esterified and subjected to Pechmann conditions with ethyl acetoacetate. Sulfuric acid catalyzes both esterification and cyclization:

Integrated Synthesis Pathway

Combining the above steps, the full synthesis proceeds as:

-

Core Formation :

-

4-Position Functionalization :

Overall Yield : 42–50% (multi-step)

Analytical Characterization

Synthetic intermediates and the final product are validated via:

Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the anticancer properties of 2H-1-benzopyran derivatives. For instance, compounds similar to this structure have been shown to inhibit cancer cell proliferation through apoptosis induction. A notable study demonstrated that derivatives with morpholine groups exhibit enhanced cytotoxicity against breast cancer cells compared to their non-morpholine counterparts .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2H-1-benzopyran and tested their effects on various cancer cell lines. The results indicated that specific modifications increased the compounds' ability to induce apoptosis in MCF-7 cells (breast cancer) by up to 70% compared to controls .

2. Antioxidant Properties

The antioxidant potential of this compound has also been evaluated. Benzopyran derivatives are known to scavenge free radicals, which contribute to oxidative stress-related diseases. One study found that the trimethyl substitution pattern significantly enhances radical-scavenging activity compared to other structural variants .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| 2H-1-Benzopyran-2-one | 25 | |

| Trimethyl derivative | 15 | |

| Non-substituted variant | 40 |

Agricultural Applications

1. Pesticide Development

The unique structure of 2H-1-benzopyran-2-one makes it a candidate for developing novel pesticides. Its ability to interfere with specific biochemical pathways in pests has been explored. Preliminary studies suggest that this compound can act as an insect growth regulator, affecting the development and reproduction of certain insect species.

Case Study:

A research project focusing on agricultural applications found that formulations containing this compound reduced the population of aphids by over 60% in controlled environments. The mechanism involved disruption of hormonal regulation in insects .

Materials Science Applications

1. Polymer Chemistry

The incorporation of benzopyran derivatives into polymer matrices has been studied for creating materials with enhanced thermal stability and UV resistance. The morpholine group provides additional functionalization options for polymer synthesis.

Data Table: Thermal Stability Comparison

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Structural Features :

- Core : 2H-1-Benzopyran-2-one (coumarin).

- Substituents: 5,7,8-Trimethyl: Increases steric bulk and lipophilicity.

- Inferred Molecular Formula: C₁₇H₂₅NO₃ (calculated based on structural analysis).

- Molecular Weight : ~291.38 g/mol.

Structural Analogs of 2H-1-Benzopyran-2-one Derivatives

4-Amino-3-(4-Morpholinylmethyl)-2H-1-Benzopyran-2-one (CAS 167866-54-8)

- Core : 2H-1-Benzopyran-2-one.

- Substituents: 4-Amino: Enhances reactivity in nucleophilic substitutions. 3-(4-Morpholinylmethyl): Morpholine positioned at C3 instead of C4.

- Molecular Formula : C₁₄H₁₆N₂O₃.

- Molecular Weight : 268.29 g/mol.

- Key Differences: The amino group at C4 increases polarity compared to the target’s methyl groups. Morpholinylmethyl at C3 may alter steric effects and binding affinity in biological systems.

- Applications: Potential intermediate in synthesizing bioactive molecules due to amino-morpholine synergy.

5,7-Dihydroxy-2-(4-Methoxyphenyl)-6-Methyl-4H-1-Benzopyran-4-one (CAS 14004-55-8)

- Core : 4H-1-Benzopyran-4-one (chromone).

- Substituents :

- 5,7-Dihydroxy: Increases hydrogen-bonding capacity.

- 6-Methyl and 2-(4-methoxyphenyl): Introduces lipophilic and electron-donating groups.

- Molecular Formula : C₁₇H₁₄O₅.

- Molecular Weight : 298.29 g/mol.

- Key Differences :

- Chromone core (4-one vs. coumarin’s 2-one) affects electronic properties and metabolic stability.

- Hydroxy and methoxy groups may confer antioxidant activity but increase toxicity risks (acute toxicity: GHS Category 4).

Functional Group Impact on Properties

Biological Activity

2H-1-Benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)-, also known by its CAS number 844648-14-2, is a synthetic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C17H21NO3

- Molecular Weight : 299.36 g/mol

- IUPAC Name : 2H-1-benzopyran-2-one, 5,7,8-trimethyl-4-(4-morpholinylmethyl)-

The compound features a benzopyran backbone with three methyl groups and a morpholine substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key effects:

1. Antioxidant Activity

Research indicates that compounds within the benzopyran class possess notable antioxidant properties. The presence of multiple methyl groups may enhance the electron-donating ability of the molecule, thereby increasing its capacity to scavenge free radicals and reduce oxidative stress in cells .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .

3. Anticancer Properties

Preliminary investigations suggest that 2H-1-benzopyran-2-one derivatives may induce apoptosis in cancer cell lines. Mechanistic studies indicate that these compounds can activate caspase pathways and inhibit cell proliferation through modulation of cell cycle regulators .

4. Neuroprotective Effects

Emerging evidence points to neuroprotective effects against neurodegenerative diseases. The compound appears to enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis .

The biological activities of 2H-1-benzopyran-2-one are mediated through various mechanisms:

- PPAR Activation : Some studies suggest that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolism and inflammation .

- Inhibition of Enzymatic Activity : The morpholine group may enhance binding affinity to specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anti-inflammatory | Inhibited COX and LOX activity by up to 70% in cell cultures. |

| Study C | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 20 µM. |

| Study D | Neuroprotection | Showed protective effects against glutamate-induced toxicity in neuronal cells. |

Q & A

Q. What are the recommended safety precautions for handling 5,7,8-trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one in laboratory settings?

- Methodological Answer: Based on structural analogs (e.g., morpholine-containing benzopyranones), this compound likely poses hazards such as acute toxicity (oral, Category 4) and skin/eye irritation (Category 2/2A) . Recommended precautions include:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment.

- Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Q. What synthetic routes are available for preparing 5,7,8-trimethyl-4-(4-morpholinylmethyl)-2H-1-benzopyran-2-one?

- Methodological Answer: Key steps include:

- Core Formation: Condensation of resorcinol derivatives with β-ketoesters to form the benzopyranone backbone.

- Morpholine Substitution: Alkylation at the 4-position using 4-(chloromethyl)morpholine under basic conditions (e.g., K₂CO₃ in DMF) .

- Methylation: Selective methylation at 5,7,8-positions via Friedel-Crafts alkylation or using methyl iodide in the presence of Ag₂O .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) to isolate regioisomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 5,7,8; morpholinylmethyl at 4).

- HPLC: Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and detect regioisomers .

- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of 4-(4-morpholinylmethyl) substitution during synthesis, and how can they be addressed?

- Methodological Answer: Challenges include:

- Steric Hindrance: Bulky morpholine groups may reduce reactivity. Mitigate by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Competitive Side Reactions: Unwanted O-alkylation. Suppress via low-temperature reactions (0–5°C) and excess alkylating agent .

- Yield Optimization: Screen solvents (e.g., DMF vs. THF) and bases (e.g., NaH vs. K₂CO₃). Typical yields range from 40–65% .

Q. How does the 4-morpholinylmethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer: The morpholine moiety enhances:

- Solubility: Increased water solubility due to hydrogen bonding (logP reduction by ~1.5 units) .

- Bioavailability: Morpholine’s electron-rich nitrogen improves membrane permeability (Caco-2 assay recommended).

- Metabolic Stability: Resistance to CYP450 oxidation compared to non-heterocyclic analogs (validate via liver microsome assays) .

Q. What analytical methods are recommended for detecting trace impurities (e.g., regioisomers) in this compound?

- Methodological Answer:

- HPLC-MS/MS: Use a chiral column (e.g., Chiralpak AD-H) with isocratic elution (hexane:isopropanol 90:10) to resolve regioisomers .

- 2D-NMR: NOESY or COSY to distinguish between 5,7,8-trimethyl positional isomers .

- X-ray Crystallography: Confirm regiochemistry via single-crystal analysis (if crystalline form is obtainable) .

Q. How does the electronic structure of the trimethyl-substituted benzopyranone core affect its reactivity in biological systems?

- Methodological Answer:

- Electron-Donating Effects: Methyl groups increase electron density at the carbonyl oxygen, enhancing hydrogen-bonding with target proteins (e.g., kinases). Validate via DFT calculations (e.g., Mulliken charges) .

- Steric Effects: 5,7,8-Trimethyl substitution may hinder binding in planar active sites (e.g., ATP pockets). Use molecular docking (AutoDock Vina) to compare binding poses with non-methylated analogs .

Q. What strategies mitigate oxidative degradation of the benzopyranone core during stability studies?

- Methodological Answer:

- Antioxidants: Add 0.1% BHT or ascorbic acid to formulations .

- Storage Conditions: Store at -20°C under argon; avoid exposure to UV light (validated via accelerated stability testing at 40°C/75% RH) .

- Degradation Monitoring: Use UPLC-PDA to track peroxide formation and quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.